5-[(4-chlorophenyl)amino]-N-[4-(propan-2-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-[(4-chlorophenyl)amino]-N-[4-(propan-2-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenyl)amino]-N-[4-(propan-2-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
5-[(4-chlorophenyl)amino]-N-[4-(propan-2-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The choice of reagent and reaction conditions depends on the desired transformation and the stability of the compound under those conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
5-[(4-chlorophenyl)amino]-N-[4-(propan-2-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)amino]-N-[4-(propan-2-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes and ultimately affecting the overall biological response .
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the chlorophenyl group but has a different heterocyclic core.
4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a similar triazole ring but different substituents.
Uniqueness
The uniqueness of 5-[(4-chlorophenyl)amino]-N-[4-(propan-2-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development in multiple fields .
Properties
Molecular Formula |
C19H20ClN5O |
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Molecular Weight |
369.8 g/mol |
IUPAC Name |
5-(4-chloroanilino)-N-[(4-propan-2-ylphenyl)methyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C19H20ClN5O/c1-12(2)14-5-3-13(4-6-14)11-21-19(26)17-18(24-25-23-17)22-16-9-7-15(20)8-10-16/h3-10,12H,11H2,1-2H3,(H,21,26)(H2,22,23,24,25) |
InChI Key |
KWGIKFXKPOQWEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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